1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride
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Overview
Description
“1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1803593-03-4 . It has a molecular weight of 300.19 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H13N3O.2ClH/c17-13-9-15-6-7-16 (13)12-3-1-2-10-8-14-5-4-11 (10)12;;/h1-5,8,15H,6-7,9H2;2*1H .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Luminescent Properties and Electron Transfer
Luminescent Properties and Photo-Induced Electron Transfer
Research on naphthalimide model compounds with piperazine substituents, including 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione and its derivatives, has demonstrated their potential in fluorescence spectroscopy and as pH probes due to their luminescent properties and photo-induced electron transfer mechanisms. These findings could have implications for the development of new materials for optical applications and sensors (Gan, Chen, Chang, & Tian, 2003).
Anticancer and Antioxidant Potentials
Synthesis of Berberine-Piperazine Conjugates
Piperazine derivatives linked to berberine, a well-known isoquinoline alkaloid, have been synthesized and shown to exhibit significant anticancer potency and antioxidant activity. This research suggests these conjugates could serve as leads for the development of new therapeutic agents with improved efficacy against cancer and oxidative stress (Mistry, Keum, Pandurangan, Patel, & Kim, 2016).
Protein Kinase Inhibition
Role of Protein Kinases in Stimulation of Leukocyte Metabolism
Isoquinoline sulfonamides, including analogs such as 1-(5-isoquinolinesulfonyl)piperazine, have shown inhibitory effects on protein kinases. This research provides insights into the modulation of leukocyte metabolism and suggests potential therapeutic applications in controlling inflammatory responses (Gerard, Mcphail, Marfat, Stimler-Gerard, Bass, & McCall, 1986).
Antimicrobial and Anticancer Activities
Synthesis and Biological Potentials of Piperazine Derivatives
New 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. This research highlights the potential of such compounds in the development of novel therapeutic agents for treating microbial infections and cancer (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
Safety and Hazards
Properties
IUPAC Name |
1-isoquinolin-5-ylpiperazin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.2ClH/c17-13-9-15-6-7-16(13)12-3-1-2-10-8-14-5-4-11(10)12;;/h1-5,8,15H,6-7,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUFDWOREBFMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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